Cas no 2171813-49-1 (3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid)

3-{N-cyclopropyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropyl group and a cyclopentyl backbone, offering steric and conformational control in peptide chain assembly. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. The carboxylic acid terminus facilitates further coupling reactions, while the cyclopropane moiety may enhance metabolic stability in derived peptides. This compound is particularly useful for introducing constrained, non-natural amino acid motifs into synthetic peptides, supporting research in medicinal chemistry and bioconjugation. Its purity and stability make it suitable for automated synthesis platforms.
3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid structure
2171813-49-1 structure
商品名:3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid
CAS番号:2171813-49-1
MF:C27H30N2O5
メガワット:462.537507534027
CID:5974163
PubChem ID:165812308

3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid
    • 3-{N-cyclopropyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
    • 2171813-49-1
    • EN300-1515991
    • インチ: 1S/C27H30N2O5/c30-24(31)13-16-29(18-11-12-18)25(32)27(14-5-6-15-27)28-26(33)34-17-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,18,23H,5-6,11-17H2,(H,28,33)(H,30,31)
    • InChIKey: YKADPFJAKROOPC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CCC(=O)O)C1CC1

計算された属性

  • せいみつぶんしりょう: 462.21547206g/mol
  • どういたいしつりょう: 462.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 753
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1515991-0.25g
3-{N-cyclopropyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
2171813-49-1
0.25g
$3099.0 2023-06-05
Enamine
EN300-1515991-10.0g
3-{N-cyclopropyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
2171813-49-1
10g
$14487.0 2023-06-05
Enamine
EN300-1515991-50mg
3-{N-cyclopropyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
2171813-49-1
50mg
$2829.0 2023-09-27
Enamine
EN300-1515991-2500mg
3-{N-cyclopropyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
2171813-49-1
2500mg
$6602.0 2023-09-27
Enamine
EN300-1515991-0.1g
3-{N-cyclopropyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
2171813-49-1
0.1g
$2963.0 2023-06-05
Enamine
EN300-1515991-500mg
3-{N-cyclopropyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
2171813-49-1
500mg
$3233.0 2023-09-27
Enamine
EN300-1515991-0.05g
3-{N-cyclopropyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
2171813-49-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1515991-250mg
3-{N-cyclopropyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
2171813-49-1
250mg
$3099.0 2023-09-27
Enamine
EN300-1515991-1000mg
3-{N-cyclopropyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
2171813-49-1
1000mg
$3368.0 2023-09-27
Enamine
EN300-1515991-5000mg
3-{N-cyclopropyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
2171813-49-1
5000mg
$9769.0 2023-09-27

3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid 関連文献

3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acidに関する追加情報

3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid: A Comprehensive Overview

The compound with CAS No. 2171813-49-1, known as 3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and peptide synthesis. This compound is characterized by its complex structure, which includes a cyclopropyl group, a cyclopentane ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a valuable tool in the synthesis of bioactive molecules and peptide-based drugs.

Recent advancements in chemical synthesis have highlighted the importance of Fmoc protecting groups in peptide chemistry. The Fmoc group, derived from 9H-fluorenemethanol, is widely used due to its stability under basic conditions and ease of removal under acidic conditions. In the context of this compound, the Fmoc group plays a critical role in protecting the amine functionality during the synthesis process. This ensures that the molecule remains stable and reactive only at specific stages of the reaction sequence.

The cyclopropyl group in this compound adds another layer of complexity to its structure. Cyclopropane rings are known for their unique strain-induced reactivity, which can be harnessed to design molecules with novel biological activities. In this case, the cyclopropyl group may contribute to the compound's ability to interact with specific biological targets, such as enzymes or receptors, making it a promising candidate for drug development.

The cyclopentane ring further enhances the molecule's structural diversity. Cyclopentane derivatives are often associated with improved pharmacokinetic properties, such as enhanced solubility and bioavailability. This makes the compound an attractive candidate for use in drug delivery systems or as a scaffold for designing new therapeutic agents.

Recent studies have explored the application of similar compounds in the development of peptide-based vaccines and immunotherapies. For instance, researchers have demonstrated that Fmoc-protected peptides can be effectively used in vaccine design due to their ability to induce strong immune responses while minimizing toxicity. The presence of multiple functional groups in this compound suggests that it could be similarly utilized in advanced therapeutic applications.

In addition to its potential in medicinal chemistry, this compound also holds promise in materials science. The combination of strained rings (such as cyclopropane) and aromatic systems (such as fluorene) can lead to materials with unique electronic and mechanical properties. These properties could be exploited in the development of advanced polymers or nanomaterials.

From an environmental perspective, the synthesis and application of this compound must adhere to strict sustainability guidelines. Researchers are increasingly focusing on developing eco-friendly synthetic routes that minimize waste and reduce energy consumption. The use of catalytic processes and renewable feedstocks could further enhance the sustainability profile of this compound.

In conclusion, 3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure, combining strained rings, aromatic systems, and protective groups, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic research and industrial applications.

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